Journal Name:Journal of Metamorphic Geology
Journal ISSN:0263-4929
IF:4.472
Journal Website:http://onlinelibrary.wiley.com/journal/10.1111/(ISSN)1525-1314/issues
Year of Origin:0
Publisher:Wiley-Blackwell Publishing Ltd
Number of Articles Per Year:56
Publishing Cycle:Monthly
OA or Not:Not
Catalytic activity of laccases in aqueous solutions of ionic liquids
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2008-06-13 , DOI: 10.1039/B716369J
The ionic liquids, [bmim]Br and [bmim][N(CN)2] (where [bmim] = 1-butyl-3-methylimidazolium), stimulated laccase-catalysed oxidation of catechol when provided at concentrations between 10–20% and 50–60% (v/v) in water, respectively. However, activity was inhibited at higher and lower concentrations. [bmim][BF4] was inhibitory at all concentrations tested, but residual activity was still retained in [bmim][BF4] with ≤ 20% water.
Detail
Catalytic and mechanistic insights into the production of ethyl levulinate from biorenewable feedstocks
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2016-06-27 , DOI: 10.1039/C6GC01523A
The importance of ethyl levulinate (EL) as a fuel additive and a potential biomass-derived platform molecule is noteworthy. EL is obtained from the esterification of levulinic acid (LA) in the presence of ethanol. Besides LA, the acid-catalyzed ethanolysis reaction to produce EL can be carried out on a variety of biomass-derived substrates including furfuryl alcohol (FAL), chloromethyl furfural, monosaccharides, polysaccharides and lignocellulosic biomass. The acid catalysts employed for such conversions cover a wide range of structure and properties. The nature of the acid catalysts and the key intermediates formed during the reaction dictate the overall yield of the desired product. For example, in the ethanolysis reaction of FAL to produce EL, diethyl ether (DEE) and ethoxymethylfuran (EMF) produced as side products are suggested to influence the selectivity of EL. Similarly, in the ethanolysis of glucose, formation of ethyl-D-glucopyranoside (EDGP) results in a slow conversion to product EL. The review, therefore, focuses on highlighting the importance of catalyst structure, acidity and reaction mechanism and the role of key intermediates in the production of EL from biorenewable resources.
Detail
Catalytic intermolecular aldol reactions of transient amide enolates in domino Michael/aldol reactions of nitroalkanes, acrylamides, and aldehydes†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2021-01-23 , DOI: 10.1039/D0GC04111D
Three-component reactions of nitroalkanes, acrylamides, and aldehydes by using a catalytic amount of KOH in DMSO gave β′-hydroxy-γ-nitro amides. Mechanistic studies suggested that the reactions proceeded by domino Michael/aldol reactions. The highly nucleophilic nature of transient amide enolates that were formed by Michael addition of nitronate anions to acrylamides in DMSO enabled the realization of catalytic intermolecular aldol reactions of amide enolates in the presence of acidic nitroalkanes.
Detail
Cascade bio-hydroxylation and dehalogenation for one-pot enantioselective synthesis of optically active β-halohydrins from halohydrocarbons†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2019-07-17 , DOI: 10.1039/C9GC01802F
A stereoselective hydroxylation and enantioselective dehalogenation cascade reaction was developed for the synthesis of optically active β-haloalcohols from halohydrocarbons. This cascade system employed P450 and halohydrin dehalogenase as two compatible biocatalysts, allowing a straightforward, greener and efficient access to β-halohydrins with excellent enantioselectivities (98–99%).
Detail
Catalytic pyrolysis of several kinds of bamboos over zeolite NaY
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2005-12-21 , DOI: 10.1039/B510602H
The catalytic pyrolysis of four kinds of bamboo, Neosinocalamus affinis, Pubescens, Bambusa rigida and Dendrocalamus latiflorus, was performed in a fixed bed reactor in an inert atmosphere of nitrogen at 773 K and 873 K for 10 h using zeolite NaY as catalyst. For Neosinocalamus affinis and Pubescens, the influence of pyrolysis temperature on the product distribution was also studied over the temperature range of 573–873 K at an interval of 50 K. As the pyrolysis temperature increases, the yield of gaseous products increases, while the yield of liquid products goes through a maximum value, and the amount of residue reduces. For the four kinds of samples, the liquid yield at 873 K increases to 64.1–68.8 wt% in the presence of NaY catalyst, in compared to that of 19.7–53.3 wt% from direct pyrolysis. In addition, the non-catalytic liquid contains numerous species including mainly carboxylic, carbonylic, lactonic, phenolic and furan compounds, while the catalytic liquid contains markedly reduced number of species composed mainly of carboxylic and carbonylic compounds, of which acetic acid is the major component. Scanning Electron Microscopy (SEM), X-Ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) were used to characterize the catalysts before and after use at 873 K. The results show that during the pyrolysis the NaY catalyst interacts with the primary pyrolysis intermediates of bamboos and thus leads to in situ reconstruction involving the impairment of [111] and [220] planes, and the enhancement of the [311] plane.
Detail
Catalyst-free tandem halogenation/semipinacol rearrangement of allyl alcohols with sodium halide in water†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2018-04-24 , DOI: 10.1039/C8GC00478A
An economical, convenient and eco-friendly procedure for the one-pot synthesis of β-haloketones with an α-quaternary carbon center via the tandem halogenation/semipinacol rearrangement of allyl alcohols with NaX (X = Cl, Br, I) in H2O under open-air conditions has been demonstrated. The catalyst-free process affords various halogenated products in moderate to excellent yields (up to 98%). The features of this procedure include catalyst-free process, aqueous medium, low-cost sodium halide, open-air conditions, excellent yield and gram scalable preparation.
Detail
Catalyst-free thiolation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles in water†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2016-02-22 , DOI: 10.1039/C6GC00313C
A catalyst-free thiolation of indoles with sulfonyl hydrazides was efficiently developed in water under mild conditions without any ligand or additive. The reaction provided a variety of 3-sulfenylindoles with good to excellent yields and the only by-products were nitrogen and water.
Detail
Biomass feedstocks for renewable fuel production: a review of the impacts of feedstock and pretreatment on the yield and product distribution of fast pyrolysis bio-oils and vapors
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2013-11-11 , DOI: 10.1039/C3GC41631C
Renewable transportation fuels from biomass have the potential to substantially reduce greenhouse gas emissions and diversify global fuel supplies. Thermal conversion by fast pyrolysis converts up to 75% of the starting plant material (and its energy content) to a bio-oil intermediate suitable for upgrading to motor fuel. Woody biomass, by far the most widely-used and researched material, is generally preferred in thermochemical processes due to its low ash content and high quality bio-oil produced. However, the availability and cost of biomass resources, e.g. forest residues, agricultural residues, or dedicated energy crops, vary greatly by region and will be key determinates in the overall economic feasibility of a pyrolysis-to-fuel process. Formulation or blending of various feedstocks, combined with thermal and/or chemical pretreatment, could facilitate a consistent, high-volume, lower-cost biomass supply to an emerging biofuels industry. However, the impact of biomass type and pretreatment conditions on bio-oil yield and quality, and the potential process implications, are not well understood. This literature review summarizes the current state of knowledge regarding the effect of feedstock and pretreatments on the yield, product distribution, and upgradability of bio-oil.
Detail
Catalytic conversion of glycerol and co-feeds (fatty acids, alcohols, and alkanes) to bio-based aromatics: remarkable and unprecedented synergetic effects on catalyst performance†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2021-12-18 , DOI: 10.1039/D1GC03531B
Glycerol is an attractive bio-based platform chemical that can be converted to a variety of bio-based chemicals. We here report a catalytic co-conversion strategy where glycerol in combination with a second (bio-)feed (fatty acids, alcohols, alkanes) is used for the production of bio-based aromatics (BTX). Experiments were performed in a fixed bed reactor (10 g catalyst loading and WHSV of (co-)feed of 1 h−1) at 550 °C using a technical H-ZSM-5/Al2O3 catalyst. Synergistic effects of the co-feeding on the peak BTX carbon yield, product selectivity, total BTX productivity, catalyst life-time, and catalyst regenerability were observed and quantified. Best results were obtained for the co-conversion of glycerol and oleic acid (45/55 wt%), showing a peak BTX carbon yield of 26.7 C%. The distribution of C and H of the individual co-feeds in the BTX product was investigated using an integrated fast pyrolysis-GC-Orbitrap MS unit, showing that the aromatics are formed from both glycerol and the co-feed. The results of this study may be used to develop optimized co-feeding strategies for BTX formation.
Detail
Chitosan: an efficient recyclable catalyst for transamidation of carboxamides with amines under neat conditions†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2014-07-28 , DOI: 10.1039/C4GC01402B
A novel chitosan-catalyzed transamidation of carboxamides with amines under solvent-free conditions is described. A series of amide derivatives as well as more challenging aryl and alkyl amines with long-chain alkyl substituents could be selectively converted into the corresponding transamidation products, which are frequently found in biologically active compounds and pharmaceuticals. Under similar reaction conditions benzo[d]heterocycles were also obtained via a one-pot synthesis through transamidation and subsequent dehydration. Recyclability of chitosan was demonstrated, with quantitative yields of products obtained without any loss of catalytic activity.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
地学2区 GEOLOGY 地质学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
20.10 93 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/jmg